molecular formula C19H19ClN2O4 B2369270 2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide CAS No. 921583-29-1

2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide

Cat. No. B2369270
CAS RN: 921583-29-1
M. Wt: 374.82
InChI Key: SOAJFSIEDSCYJZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide is a useful research compound. Its molecular formula is C19H19ClN2O4 and its molecular weight is 374.82. The purity is usually 95%.
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Scientific Research Applications

Novel Polycyclic Systems

Research by Ukhin et al. (2011) focused on creating new polycyclic systems that include the 1,4-benzodiazepine and isoindolinone fragments. This work contributes to the development of novel fused pentacyclic systems, which could have implications in various scientific applications.

Heterocyclic Hybrids Synthesis

Almansour et al. (2016) synthesized a series of heterocyclic hybrids involving benzimidazole-tethered oxazepine. Their research included spectroscopic and X-ray diffraction studies, offering insights into the potential applications of these compounds in scientific research, particularly in material science and pharmaceuticals.

Coumarins Synthesis and Quantum Chemical Studies

Al-Amiery et al. (2016) conducted research on the synthesis of new coumarins complemented by quantum chemical studies. Their work provides a fundamental understanding of molecular orbital calculations, crucial for the development of new materials and drugs.

Structural and Spectroscopic Characterization

Wazzan et al. (2016) performed detailed structural and spectroscopic characterization of certain compounds, including one with a 4-chlorophenyl moiety. Their research enhances the understanding of molecular structures and interactions, vital for applications in chemistry and materials science.

Antitumor Activity of Derivatives

Yurttaş et al. (2015) evaluated the antitumor activity of derivatives of a similar compound. This study contributes to the development of new anticancer drugs and provides a foundation for future research in medicinal chemistry.

Photophysical Properties Studies

Petrovskii et al. (2017) investigated the photophysical properties of novel fused oxazapolycyclic skeletons. Their work is significant in the field of photophysics and could have applications in the development of new optical materials.

QSAR Studies and Antibacterial Agents

Desai et al. (2008) and Patel et al. (2009) conducted synthesis and QSAR studies of derivatives with antibacterial activity. Their findings are crucial for developing new antibiotics and understanding the structure-activity relationship in drug design.

Synthesis with Biological Screening

Mane et al. (2019) developed a method for synthesizing compounds with potential antimicrobial activity. This research contributes to the ongoing search for new antimicrobial agents.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-19(2)11-26-16-9-13(5-8-15(16)22-18(19)24)21-17(23)10-25-14-6-3-12(20)4-7-14/h3-9H,10-11H2,1-2H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAJFSIEDSCYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide

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